2-Chloro-1-iodo-3-methylbenzene

Descripción general

Descripción

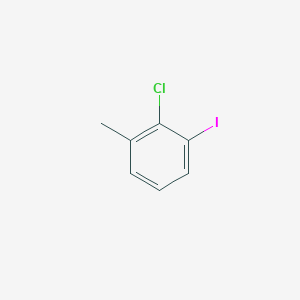

2-Chloro-1-iodo-3-methylbenzene is an aromatic compound with the molecular formula C7H6ClI. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and a methyl group at the 2, 1, and 3 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-iodo-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-chloro-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the chlorination of 3-methylbenzene followed by iodination. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-iodo-3-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution: Products include derivatives where the halogen atoms are replaced by other functional groups.

Oxidation: Products include carboxylic acids, aldehydes, or ketones.

Reduction: Products include dehalogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C7H6ClI

- Molecular Weight: 252.48 g/mol

- Boiling Point: Approximately 248.9 °C

- Density: Approximately 1.8 g/cm³

The compound features a benzene ring with chlorine at the 2-position, iodine at the 1-position, and a methyl group at the 3-position. This substitution pattern contributes to its reactivity and utility in synthetic chemistry.

Organic Synthesis

2-Chloro-1-iodo-3-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful for:

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. This is crucial for developing new synthetic methodologies in organic chemistry .

- Cross-Coupling Reactions: It has been utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to create complex aryl compounds. The regioselectivity afforded by its halogen substituents enhances its utility in synthesizing diiodinated derivatives .

Medicinal Chemistry

In medicinal chemistry, this compound acts as a precursor for various pharmaceutical compounds. The presence of halogens allows for modifications that can enhance biological activity or improve pharmacokinetic properties:

- Radiolabeled Compounds: The compound can be used to create radiolabeled versions of drugs for imaging and diagnostic purposes, particularly in PET scans .

Agrochemicals and Specialty Chemicals

The compound finds applications in the production of agrochemicals and specialty chemicals:

- Pesticides and Herbicides: Its unique structure allows it to be incorporated into molecules designed to control pests or weeds effectively.

- Dyes and Pigments: It can also be used in synthesizing dyes, where its aromatic character contributes to color stability and intensity .

Case Study 1: Electrophilic Aromatic Substitution

A study demonstrated that this compound could undergo selective electrophilic substitution under controlled conditions. The reaction yielded various substituted products with high regioselectivity, showcasing its potential as a versatile building block in organic synthesis .

Case Study 2: Cross-Coupling Reactions

Research highlighted the effectiveness of using this compound in Sonogashira cross-coupling reactions with arylacetylenes. The study reported high yields of iodinated meta-terphenylacetylene derivatives, emphasizing the importance of optimizing reaction conditions such as temperature and solvent choice .

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-iodo-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and iodine atoms act as leaving groups in substitution reactions, while the methyl group can undergo oxidation or reduction. The aromatic ring provides stability to the intermediate species formed during these reactions, facilitating the overall process.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-1-iodobenzene: Lacks the methyl group, making it less sterically hindered.

2-Iodo-3-methylbenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

1-Chloro-3-methylbenzene: Lacks the iodine atom, altering its chemical properties and reactivity.

Uniqueness

2-Chloro-1-iodo-3-methylbenzene is unique due to the presence of both chlorine and iodine atoms along with a methyl group on the benzene ring. This combination of substituents provides distinct reactivity patterns and makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

2-Chloro-1-iodo-3-methylbenzene, also known as 1-Iodo-2-Chloro-3-Methyl-Benzene, is an organic compound with the molecular formula C₇H₆ClI. This compound is of significant interest in medicinal chemistry and biological research due to its halogenated structure, which influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic interactions, and potential therapeutic applications.

- Molecular Weight: 252.48 g/mol

- Boiling Point: Approximately 248.9 °C

- Log P (Partition Coefficient): Ranges from 2.37 to 4.1, indicating moderate lipophilicity.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological systems, particularly through its influence on cytochrome P450 enzymes and other metabolic pathways.

Cytochrome P450 Interaction

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, specifically:

- CYP1A2: Inhibitor

- CYP2C9: Inhibitor

- CYP2C19: Non-inhibitor

- CYP2D6: Non-inhibitor

- CYP3A4: Non-inhibitor

These interactions can significantly affect drug metabolism, leading to alterations in the pharmacokinetics of co-administered drugs .

Case Study 1: Inhibition of Drug Metabolism

A study highlighted the role of this compound in inhibiting CYP enzymes, which are crucial for drug metabolism. The inhibition of CYP1A2 and CYP2C9 was particularly noted, suggesting potential drug-drug interaction risks when used alongside medications metabolized by these pathways .

Case Study 2: Synthesis and Biological Evaluation

In a synthetic approach involving aryl iodides, including this compound, researchers evaluated its efficacy in producing biologically active compounds. The compound was utilized as a precursor in synthesizing various derivatives with enhanced biological activities .

Biological Activity Data Table

| Biological Target | Activity Type | Notes |

|---|---|---|

| CYP1A2 | Inhibitor | Significant impact on drug metabolism |

| CYP2C9 | Inhibitor | Risk of interactions with other drugs |

| CYP2C19 | Non-inhibitor | No significant interaction noted |

| CYP2D6 | Non-inhibitor | No significant interaction noted |

| CYP3A4 | Non-inhibitor | No significant interaction noted |

Pharmacological Applications

Due to its biological activity, this compound has potential applications in drug development:

- Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals.

- Drug Development : Its inhibitory effects on cytochrome P450 enzymes suggest it could be developed into a therapeutic agent for conditions requiring modulation of drug metabolism.

Propiedades

IUPAC Name |

2-chloro-1-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOXOVSKEZCZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590795 | |

| Record name | 2-Chloro-1-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-40-7 | |

| Record name | 2-Chloro-1-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.